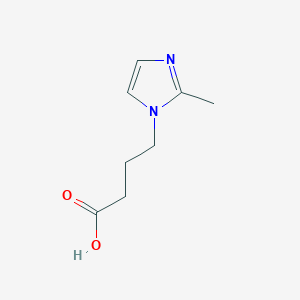

4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-7-9-4-6-10(7)5-2-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAKRGWTYGOVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149279 | |

| Record name | Imidazole-1-butyric acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110525-54-7 | |

| Record name | Imidazole-1-butyric acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-butyric acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Methyl 1h Imidazol 1 Yl Butanoic Acid

Established Synthetic Routes for the Imidazole (B134444) Core

The imidazole scaffold is a fundamental heterocyclic structure in many biologically active compounds. Several classic and modern synthetic methods have been developed for its construction.

Debus-Radziszewski Imidazole Synthesis

First reported in 1858, the Debus-Radziszewski synthesis is a multicomponent reaction that remains commercially significant for producing various imidazoles. wikipedia.org The reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form the imidazole ring. wikipedia.org

The mechanism is generally understood to occur in two primary stages wikipedia.org:

Diimine Formation : The 1,2-dicarbonyl compound reacts with two equivalents of ammonia in a condensation reaction to form a diimine intermediate.

Cyclization and Aromatization : The resulting diimine then condenses with an aldehyde, followed by cyclization and dehydration to yield the final aromatic imidazole product.

For the synthesis of a 2-methyl substituted imidazole, the specific reactants are glyoxal (B1671930) (the 1,2-dicarbonyl), acetaldehyde (B116499) (the aldehyde), and ammonia. rsc.orgcore.ac.uk

| Reactant | Role |

| Glyoxal | 1,2-Dicarbonyl Component |

| Acetaldehyde | Aldehyde Component (provides C2-methyl group) |

| Ammonia | Nitrogen Source |

Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a versatile method for preparing substituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction can be performed as a three-component synthesis where the aldimine is generated in situ from an amine and an aldehyde. organic-chemistry.org

The core of the Van Leusen synthesis is a [3+2] cycloaddition. nih.gov The mechanism proceeds through the following key steps organic-chemistry.orgwikipedia.orgyoutube.com:

Deprotonation : A base removes a proton from the active methylene group of TosMIC.

Nucleophilic Attack & Cyclization : The resulting TosMIC anion attacks the aldimine, followed by a 5-endo-dig cyclization to form a 4-tosyl-2-imidazoline intermediate. nih.gov

Elimination : The intermediate undergoes elimination of the tosyl group (p-toluenesulfinic acid) to form the aromatic imidazole ring.

| Reagent | Function |

| Aldimine | Provides the C4-N-C5 backbone of the imidazole |

| Tosylmethyl isocyanide (TosMIC) | Acts as a C2-N synthon |

| Base (e.g., K2CO3) | Deprotonates TosMIC to initiate the reaction |

Wallach Imidazole Synthesis

The Wallach synthesis provides a route to N-substituted imidazoles. wjpsonline.com In its classic form, the reaction involves treating an N,N'-disubstituted oxamide with a dehydrating agent like phosphorus pentachloride (PCl5) or phosphorus oxychloride. wjpsonline.comiiste.org This initially forms a chlorine-containing intermediate, which is then reduced, typically with hydroiodic acid, to yield the imidazole derivative. wjpsonline.comjetir.org For example, the reaction of N,N'-dimethyloxamide with PCl5 followed by reduction yields N-methyl imidazole. wjpsonline.comiiste.org Kinetic studies suggest the mechanism may involve nitrile ylide species. rsc.org

| Starting Material | Reagents | Product Example |

| N,N'-Dimethyloxamide | 1. PCl52. HI (reduction) | N-methyl imidazole |

| N,N'-Diethyloxamide | 1. PCl52. HI (reduction) | 1-ethyl-2-methyl imidazole |

Metal-Free, Acid-Promoted Multicomponent Reactions for Imidazole Derivatives

Modern synthetic chemistry has focused on developing efficient, one-pot, and environmentally benign methods. Metal-free, acid-promoted multicomponent reactions (MCRs) have emerged as a powerful strategy for constructing highly substituted imidazole scaffolds in good to excellent yields. acs.orgnih.gov These reactions avoid the use of expensive or toxic metal catalysts. researchgate.net

A common approach involves the condensation of four components: a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate, catalyzed by an organic acid such as 3-picolinic acid. Another expedient route uses an internal alkyne, an aldehyde, and an aniline (B41778) in a one-pot reaction promoted by pivalic acid. acs.org This methodology offers high structural diversity and tolerates a wide range of functional groups on the reactants. acs.org

Targeted Synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid and its Precursors

The synthesis of the target compound requires the formation of the 2-methylimidazole (B133640) core and the subsequent attachment of the butanoic acid chain to the N-1 position.

Condensation Reactions in the Formation of Imidazole Rings

The direct precursor to the target molecule is 2-methylimidazole. Its synthesis is a specific application of the Debus-Radziszewski reaction, a classic condensation method. core.ac.uk The reaction involves the three-component condensation of glyoxal, acetaldehyde, and ammonia. google.comgoogle.com

The process begins with the mixing of the reactants, often in an aqueous solution. google.com The reaction of glyoxal and ammonia forms amine intermediates, which then condense with acetaldehyde. rsc.org The final steps involve intramolecular cyclization and dehydration to form the aromatic 2-methylimidazole ring. rsc.org Experimental studies have confirmed that the most favorable pathway involves the interaction of amine intermediates rather than pre-formed imine structures. rsc.org The selectivity and yield can be optimized by controlling the order of reagent addition, temperature, and reactant ratios. rsc.orggoogle.com

Following the formation of 2-methylimidazole, the final step is the N-alkylation to introduce the butanoic acid side chain. This is typically achieved by reacting 2-methylimidazole with a suitable 4-carbon electrophile, such as ethyl 4-bromobutanoate, in the presence of a base. The resulting ester is then hydrolyzed to yield the final product, this compound. The N-alkylation of imidazole and its derivatives is a well-established method for producing a variety of functionalized compounds. nih.govresearchgate.net

Synthesis via α-Bromoketones and Formamidine

A foundational method for the construction of the imidazole ring, a core component of this compound, involves the condensation of α-bromoketones with formamidine. This reaction is a well-established route for forming imidazole derivatives. Specifically, the synthesis is achieved through the reaction of an appropriate α-bromoketone precursor with formamidine acetate in liquid ammonia. mdpi.comnih.gov This particular combination of reagents and solvent has been shown to be a useful and effective method for creating the imidazole ring structure. mdpi.com The reaction sequence typically begins with a suitable starting material which is converted into an α-bromoketone. This intermediate is then condensed with formamidine to yield the desired imidazole derivative. mdpi.comnih.gov While other methods like microwave-assisted condensation have been explored, the use of formamidine acetate in liquid ammonia has proven to be a more consistently successful approach for this specific transformation. mdpi.comnih.gov

Optimization of Reaction Conditions and Catalysis for Yield Enhancement

Enhancing the yield and efficiency of imidazole synthesis is a critical area of research, with numerous studies focused on optimizing reaction conditions and identifying effective catalysts. A wide array of metal-based catalysts have been successfully employed, demonstrating significant improvements in reaction outcomes.

Catalytic systems explored for imidazole synthesis include:

Iron Catalysts : An iron catalyst in the presence of iodine has been used to promote the reaction between amidoximes and enones at 120 °C, affording imidazoles with a ketone moiety in good to excellent yields. rsc.org

Ruthenium Catalysts : A diruthenium(II) catalyst facilitates a "borrowing hydrogen" process under aerobic conditions, reacting benzylic alcohols, 1,2-diketones, and ammonium acetate to produce NH-imidazoles. rsc.org

Zinc-Based Catalysts : A deep eutectic solvent composed of urea and zinc(II) dichloride has been shown to effectively catalyze the coupling of aldehydes, benzil, and ammonium acetate. rsc.org Similarly, ZnCl2 catalyzes the [3 + 2] cycloaddition of benzimidates and 2H-azirines. organic-chemistry.org

Copper Catalysts : Copper(II) acetate [Cu(OAc)2] has been used as a catalyst for the one-pot synthesis of imidazole derivatives from aromatic aldehydes, benzil, and ammonium acetate. ijsred.com Optimization of this reaction showed that varying the catalyst loading had a significant impact on product yield. ijsred.com Copper-catalyzed reactions of two different isocyanides have also been reported to produce imidazoles in good yields. organic-chemistry.org

Nickel Catalysts : A Schiff's base complex nickel catalyst (Ni-C) enables a highly efficient one-pot, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles. organic-chemistry.org

Beyond metal catalysis, reaction conditions can be optimized. For instance, in the synthesis of axially chiral imidazoles, the choice of base (e.g., aqueous NaOH, solid K2CO3, or K3PO4) significantly impacts both yield and enantioselectivity, with K3PO4 providing both excellent yield and selectivity in a specific system. nih.gov The use of microwave irradiation and ionic liquids are other modern techniques employed to enhance reaction rates and yields. rsc.org

Table 1: Catalysts and Conditions for Yield Enhancement in Imidazole Synthesis

| Catalyst System | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Iron catalyst / Iodine | Amidoximes, Enones | 120 °C | Good to excellent yields | rsc.org |

| Diruthenium(II) catalyst | Benzylic alcohol, 1,2-diketone, Ammonium acetate | Aerobic | Regioselective substitution | rsc.org |

| Urea/Zinc(II) dichloride | Aldehydes, Benzil, Ammonium acetate | Deep eutectic solvent | High yield (92% for trifenagrel) | rsc.org |

| Cu(OAc)2 | Aromatic aldehyde, Benzil, Ammonium acetate | 60 °C, Ethanol | Good to excellent yields (73-92%) | ijsred.com |

| K3PO4 / StackPhos oxide | Imidazole precursor | - | Excellent yield and enantioselectivity | nih.gov |

| Schiff's base nickel (Ni-C) | Aldehydes, Benzil, Ammonium acetate | Microwave-assisted | Excellent yields | organic-chemistry.org |

One-Pot Synthetic Approaches for Related Butanoic Acid Derivatives

One-pot syntheses are highly valued in organic chemistry for their efficiency, atom economy, and reduction of waste by avoiding the isolation of intermediate compounds. ijsred.comasianpubs.org Several one-pot methodologies have been developed for the synthesis of imidazole and related heterocyclic derivatives, which could be adapted for butanoic acid-containing structures.

Examples of relevant one-pot approaches include:

A three-component, one-pot reaction using an aldehyde, a 1,2-dicarbonyl compound, and ammonium acetate is a common and effective strategy. ijsred.comnih.gov This method has been successfully applied using copper acetate as a catalyst under mild heating (60°C) to produce various imidazole derivatives in high yields. ijsred.com

Microwave-assisted, sequential two-step, one-pot multicomponent reactions have been developed for synthesizing complex imidazole derivatives. nih.gov This approach combines an aldehyde, benzil, primary amines, and ammonium acetate with a p-toluenesulfonic acid catalyst to generate diverse products in moderate to good yields. nih.gov

For chiral butanoic acid-related structures, a one-pot, three-step cascade reaction has been developed to synthesize multisubstituted chiral butyrolactonimidates. nih.gov This process involves a highly stereoselective Michael addition, anion-oxidative hydroxylation, and cyclization. nih.gov

One-pot nitro-reductive cyclization using sodium dithionite is another efficient method for synthesizing benzimidazole (B57391) derivatives, which share the core imidazole ring. researchgate.net

Table 2: One-Pot Synthetic Strategies for Imidazole and Related Derivatives

| Strategy | Key Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component reaction | Aromatic aldehyde, Benzil, Ammonium acetate | Cu(OAc)2, 60°C | 2,4,5-Trisubstituted imidazoles | ijsred.com |

| Multicomponent reaction | Aldehyde, Benzil, Primary amines, Ammonium acetate | p-TsOH, Microwave | Tri/tetrasubstituted imidazoles | nih.gov |

| Cascade reaction | (R)-N-tert-butanesulfinyl imidates, α,β-unsaturated diesters | Stereoselective | Chiral butyrolactonimidates | nih.gov |

| Nitro-reductive cyclization | Ethyl 4-(alkyl/arylamino)-3-nitrobenzoates, Aldehydes | Sodium dithionite, DMSO | 1,2-disubstituted benzimidazoles | researchgate.net |

Biotransformation and Chemoenzymatic Synthesis of Imidazolyl Butanoic Acid Derivatives

Biotransformation offers an attractive, environmentally friendly alternative to traditional chemical synthesis for producing complex molecules. asm.org This approach utilizes whole microbial cells or isolated enzymes to perform specific chemical modifications. nih.gov Research has demonstrated the successful application of biotransformation for the synthesis of imidazolyl butanoic acid derivatives.

Alkane-oxidizing bacteria have been identified as particularly effective for this purpose. Sixty-one strains were screened for their ability to oxidize an N-substituted acetamide to produce imidazol-2-yl amino acids. asm.orgnih.gov Several strains, including Gordonia rubropertincta SBUG 105, Gordonia terrae SBUG 253, and Nocardia asteroides SBUG 175, produced high yields of these amino acids. asm.orgnih.gov The biotransformation occurs through the oxidation of the alkyl side chain, leading to the formation of products including a butanoic acid derivative. nih.gov This microbial transformation of alkyl substituents into aliphatic acids is a recognized synthetic route for creating novel heteroaromatic substituted acids. asm.org

In a related context, the biotransformation of pharmaceutical compounds often involves hydrolysis, which can yield carboxylic acid metabolites. For example, the drug 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes hydrolysis in vivo to form two main metabolites, one of which is 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. bsuedu.rurrpharmacology.ru This highlights a common metabolic pathway that can be harnessed for synthetic purposes.

Table 3: Microbial Strains Used in the Biotransformation of Imidazole Derivatives

| Microbial Strain | Substrate | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Gordonia rubropertincta SBUG 105 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Imidazol-2-yl butanoic acid derivative | Alkyl side chain oxidation | asm.orgnih.gov |

| Gordonia terrae SBUG 253 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Imidazol-2-yl butanoic acid derivative | Alkyl side chain oxidation | asm.orgnih.gov |

| Nocardia asteroides SBUG 175 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Imidazol-2-yl butanoic acid derivative | Alkyl side chain oxidation | asm.orgnih.gov |

| Rhodococcus erythropolis SBUG 251 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Imidazol-2-yl amino acids | Alkyl side chain oxidation | asm.orgnih.gov |

Isolation and Purification Techniques for this compound

The final stage of any synthesis is the isolation and purification of the target compound to achieve the desired level of purity. For this compound and related compounds, several standard laboratory techniques are employed.

Common purification methods include:

Crystallization/Precipitation : A frequent first step in isolation involves precipitating the product from the reaction mixture. This is often achieved by pouring the mixture onto crushed ice or adding water. ijsred.combrieflands.com The resulting solid precipitate is then collected by filtration. ijsred.com Recrystallization from a suitable solvent, such as ethanol, is a powerful technique for purifying the crude product. ijsred.com

Column Chromatography : For more challenging separations or to achieve high purity, column chromatography is a standard method. mdpi.com Silica gel (e.g., SiO2 60) is a common stationary phase used for the purification of imidazole derivatives. mdpi.com

Liquid-Liquid Extraction : This technique is used to separate the product from impurities based on differential solubility in two immiscible liquid phases. For instance, after initial workup, the product can be extracted from an aqueous layer into an organic solvent like chloroform or ethyl acetate. brieflands.com The organic layers are then combined, washed (e.g., with brine), dried over an agent like MgSO4, and concentrated in vacuo.

Acid-Base Treatment : The acidic (carboxylic acid) and basic (imidazole) nature of the target compound allows for purification via acid-base chemistry. The product can be dissolved in a dilute acid (e.g., hydrochloric acid), treated with activated charcoal to remove colored impurities, and then re-precipitated by adjusting the pH.

Following initial isolation by filtration, the product is typically washed with solvents like water and ether to remove residual reagents and byproducts before drying. brieflands.com

Advanced Spectroscopic Characterization and Structural Analysis of 4 2 Methyl 1h Imidazol 1 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The ¹H-NMR spectrum of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid exhibits distinct signals corresponding to the different proton environments within the structure. Analysis of a related compound, 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid, shows characteristic peaks that can be used for comparative purposes. chemcd.comchemcd.comchemcd.com For instance, the protons on the imidazole (B134444) ring and the butanoic acid chain will have unique chemical shifts. nih.govnih.gov The integration of these signals provides the ratio of protons in each environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

Table 1: Predicted ¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Imidazole ring H |

| ~6.8-6.9 | d | 1H | Imidazole ring H |

| ~4.0 | t | 2H | N-CH₂ |

| ~2.4 | s | 3H | Imidazole-CH₃ |

| ~2.3 | t | 2H | CH₂-COOH |

| ~2.0 | m | 2H | CH₂-CH₂-CH₂ |

| 10-12 | br s | 1H | COOH |

Note: This is a predicted table based on known chemical shift ranges and data from similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift compared to the aliphatic carbons of the butanoic acid chain. libretexts.org

Table 2: Predicted ¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~145 | C=N (Imidazole) |

| ~127 | Imidazole C |

| ~120 | Imidazole C |

| ~45 | N-CH₂ |

| ~30 | CH₂-COOH |

| ~25 | CH₂-CH₂-CH₂ |

| ~12 | Imidazole-CH₃ |

Note: This is a predicted table based on known chemical shift ranges and data from similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. ipb.pt

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for confirming the sequence of the butanoic acid chain. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (also referred to as HMQC) experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signal for each protonated carbon. hmdb.cahmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. utsunomiya-u.ac.jp This is particularly useful for identifying the point of attachment of the butanoic acid chain to the imidazole ring and for confirming the position of the methyl group on the imidazole ring. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ekb.eg

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.govsemanticscholar.org In positive ion mode, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. nih.gov This technique provides the nominal molecular mass of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. nih.gov This precision allows for the determination of the elemental formula of the compound by comparing the experimentally measured exact mass with the calculated exact masses of possible formulas. For this compound (C₈H₁₂N₂O₂), HRMS would confirm this elemental composition with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of this compound, LC-MS is instrumental in determining its purity, and confirming its molecular weight and fragmentation pattern.

In a typical LC-MS analysis, the compound would be separated on a reverse-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile, often run in a gradient mode to ensure good separation.

The mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, would then ionize the molecule. In positive ionization mode (ESI+), the compound is expected to be detected as the protonated molecule, [M+H]⁺. Given the molecular formula C₈H₁₂N₂O₂, the monoisotopic mass of this compound is 168.090 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 169.098.

Further fragmentation of this parent ion in the mass spectrometer (MS/MS analysis) would yield characteristic product ions. Key fragmentation pathways would likely involve the loss of water (-18 Da) from the carboxylic acid group, the loss of the carboxyl group (-45 Da), and cleavage of the butyl chain. This fragmentation pattern provides unambiguous confirmation of the compound's structure. While specific experimental data for this compound is not widely published, analysis of related substances like bendamustine (B91647) impurities, which also contain a butanoic acid chain on a heterocyclic ring, frequently employs LC-MS for identification and quantification. researchgate.net

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value | Description |

| Molecular Formula | C₈H₁₂N₂O₂ | - |

| Molecular Weight | 168.18 g/mol | - |

| Monoisotopic Mass | 168.090 g/mol | - |

| Predicted [M+H]⁺ | ~169.098 m/z | Protonated molecule in positive ESI mode. |

| Predicted [M+Na]⁺ | ~191.080 m/z | Sodium adduct in positive ESI mode. |

| Predicted [M-H]⁻ | ~167.082 m/z | Deprotonated molecule in negative ESI mode. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its carboxylic acid and 2-methyl-imidazole moieties.

The most prominent feature would be the absorptions from the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. pharmacompass.com The carbonyl (C=O) stretching vibration will appear as a strong, sharp peak typically between 1700 and 1725 cm⁻¹. pharmacompass.com

The imidazole ring will also show several characteristic bands. The C=N stretching vibrations are expected in the 1650-1550 cm⁻¹ region. C-H stretching vibrations of the imidazole ring and the methyl group attached to it would appear around 3150-3100 cm⁻¹ and 2950-2850 cm⁻¹ respectively. The aliphatic C-H stretching from the butyl chain will also be observed in the 3000-2850 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-O stretching and O-H bending from the carboxylic acid, as well as various bending vibrations of the entire molecule, providing a unique pattern for identification. pharmacompass.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3300-2500 | Carboxylic Acid (O-H) | Stretching | Broad, Strong |

| ~2960 | Alkane (C-H) | Stretching | Medium |

| ~1710 | Carboxylic Acid (C=O) | Stretching | Strong |

| ~1620 | Imidazole (C=N) | Stretching | Medium |

| ~1460 | Alkane (CH₂) | Bending | Medium |

| ~1300 | Carboxylic Acid (C-O) | Stretching | Medium |

| ~920 | Carboxylic Acid (O-H) | Bending (out-of-plane) | Broad, Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related imidazole-containing compounds allows for a well-founded prediction of its likely solid-state characteristics.

If suitable single crystals could be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles. For instance, the crystal structure of 1,4-di(1H-2-methylimidazol-1-yl)butane, a related compound, was determined to be in the triclinic crystal system. researchgate.net It is common for imidazole derivatives to crystallize in monoclinic or orthorhombic systems as well. researchgate.netnsf.gov

Table 3: Potential Crystallographic Parameters (Hypothetical)

| Parameter | Expected Information | Example from Related Compounds |

| Crystal System | e.g., Monoclinic, Orthorhombic | Triclinic, Orthorhombic researchgate.net |

| Space Group | e.g., P2₁/c, Pbca | P2₁/n, Pbca researchgate.netnsf.gov |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Would be determined experimentally |

| Molecules per Unit Cell (Z) | Integer value (e.g., 4) | Z = 4 is common researchgate.netnih.gov |

| Hydrogen Bonding | O-H···O, O-H···N | Expected to be a dominant packing force nsf.gov |

Predicted Spectroscopic Data and Computational Validation (e.g., DFT Calculations)

Density Functional Theory (DFT) is a powerful computational method used to predict and validate the structural and spectroscopic properties of molecules. By solving approximations of the Schrödinger equation, DFT can calculate a molecule's minimum energy conformation and predict various spectroscopic data with a high degree of accuracy.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), could be employed to optimize the molecular geometry. researchgate.net From this optimized structure, one can compute a theoretical IR spectrum. The calculated vibrational frequencies can then be compared to the experimental IR spectrum to aid in the assignment of absorption bands. niscpr.res.in

Furthermore, DFT is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values, once properly scaled, generally show excellent correlation with experimental data and can be invaluable for structural elucidation. niscpr.res.in Other properties like the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO) can also be calculated. nih.gov For instance, predicted collision cross section (CCS) values, which are related to the molecule's shape and are measured in ion mobility-mass spectrometry, have been calculated for the closely related 4-(1H-imidazol-1-yl)butanoic acid, with a predicted CCS of 131.6 Ų for the [M+H]⁺ adduct. uni.lu Such computational data provides a powerful complement to experimental findings for a comprehensive structural analysis.

Table 4: Computationally Predictable Parameters via DFT

| Parameter | Information Provided | Typical Method |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | B3LYP/6-31G(d,p) researchgate.net |

| Vibrational Frequencies | Predicted IR spectrum for band assignment | Frequency calculation at the optimized geometry |

| NMR Chemical Shifts | Predicted ¹H and ¹³C NMR spectra | GIAO method with the optimized geometry |

| HOMO-LUMO Gap | Electronic reactivity, kinetic stability | Orbital energy calculation |

| Molecular Electrostatic Potential | Reactive sites for electrophilic/nucleophilic attack | MESP surface mapping |

Chemical Modifications and Derivatization Strategies of 4 2 Methyl 1h Imidazol 1 Yl Butanoic Acid

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a key strategy to investigate the impact of structural variations on its biological activity. This involves altering the length of the alkyl chain, substituting the methyl group on the imidazole (B134444) ring, or introducing different functional groups.

One common approach to synthesizing homologues is to vary the length of the carboxylic acid side chain. For instance, instead of a butanoic acid moiety, one could introduce propanoic, pentanoic, or hexanoic acid side chains. This is typically achieved by reacting 2-methylimidazole (B133640) with an appropriate haloalkanoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

The synthesis of analogues can be more complex, involving the introduction of various substituents at different positions of the imidazole ring or the butanoic acid chain. For example, the synthesis of metabolites of related compounds, such as 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, has been undertaken to confirm their structures. nih.gov These synthetic routes can be adapted to produce a range of analogues. Furthermore, parallel synthesis techniques can be employed to create a library of imidazole-based compounds, such as imidazole-4,5-dicarboxamides, which bear amino acid esters and alkanamines. nih.gov This high-throughput approach allows for the rapid generation of a diverse set of analogues for screening purposes.

A general synthetic scheme for preparing homologues is presented below:

| Reactant 1 | Reactant 2 | Product |

| 2-Methylimidazole | Ethyl 3-bromopropanoate | Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate |

| 2-Methylimidazole | Ethyl 5-bromopentanoate | Ethyl 5-(2-methyl-1H-imidazol-1-yl)pentanoate |

| 2-Methylimidazole | Ethyl 6-bromohexanoate | Ethyl 6-(2-methyl-1H-imidazol-1-yl)hexanoate |

Subsequent hydrolysis of the ester products yields the corresponding carboxylic acid homologues.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime target for chemical modification through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for converting acidic parent drugs into more lipophilic esters or into amides to modulate their pharmacokinetic and pharmacodynamic properties.

Esterification can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. More sophisticated and milder methods utilize imidazole carbamates as chemoselective esterification reagents. organic-chemistry.org These reagents allow for the conversion of a wide variety of carboxylic acids to their corresponding esters in high yields. researchgate.net

Amidation reactions are equally important and can be performed by activating the carboxylic acid with coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of a primary or secondary amine. Imidazole ureas have also been developed as chemoselective amidation reagents, providing a direct conversion of carboxylic acids to amides. organic-chemistry.org Recent advances have also focused on the direct catalytic amidation of esters, which can be a subsequent step after the esterification of the parent compound. mdpi.com

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid catalyst | Ester |

| Esterification | Imidazole carbamates | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Amidation | Imidazole ureas | Amide |

Functionalization of the Imidazole Ring

The imidazole ring of this compound contains a second nitrogen atom (N-3) that can be a site for alkylation or acylation, although the N-1 position is already substituted with the butanoic acid chain. Further functionalization at N-3 would result in the formation of a quaternary imidazolium (B1220033) salt.

Alkylation can be achieved using alkyl halides. The reaction of the imidazole with an alkyl halide would lead to the formation of an N-alkylated product. This reaction is analogous to the Friedel-Crafts alkylation, which typically involves the alkylation of aromatic rings. masterorganicchemistry.comlibretexts.org It is important to note that under certain conditions, alkylation of the carboxyl group's oxygen atom can occur concurrently with the nitrogen atom of the imidazole ring. researchgate.net

Acylation of the nitrogen atom can be accomplished using acyl chlorides or acid anhydrides, similar to the Friedel-Crafts acylation reaction. youtube.comyoutube.com This introduces an acyl group onto the nitrogen, forming an acylated imidazole derivative. The mechanism of Friedel-Crafts acylation involves the formation of a stable acylium ion, which then acts as the electrophile. masterorganicchemistry.com

The carbon atoms of the imidazole ring (C-2, C-4, and C-5) are also potential sites for functionalization, although they are generally less reactive than the nitrogen atoms. The 2-position of imidazolium cations is known to be relatively acidic, which can lead to useful carbene chemistry. nih.gov This acidity allows for deuterium (B1214612) exchange at this position and suggests that it could be a site for substitution reactions under moderately basic conditions. nih.gov

Electrophilic substitution reactions, such as halogenation or nitration, can potentially occur at the C-4 and C-5 positions of the imidazole ring, though the presence of the existing substituents will direct the position of the incoming group. More advanced methods, such as C-H activation, could also be employed for the direct functionalization of these carbon positions. For instance, the C3-alkylation of related imidazo[1,2-a]pyridines has been achieved via a three-component aza-Friedel–Crafts reaction catalyzed by a Lewis acid. nih.gov

Conjugation Chemistry for Bioconjugates and Probes

The chemical structure of this compound makes it suitable for conjugation to biomolecules, such as proteins, peptides, and nucleic acids, to create bioconjugates and molecular probes. burleylabs.co.uk Bioconjugation is a powerful technique used for various applications, including disease diagnosis, therapeutic delivery, and in vitro assays. nih.gov

The carboxylic acid moiety is the most common handle for conjugation. It can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a biomolecule to form a stable amide bond. Alternatively, the carboxylic acid can be coupled directly to an amine using carbodiimide (B86325) chemistry.

The imidazole ring itself can also be a point of attachment, although this is less common. The development of bio-orthogonal reactions, which are fast and produce a single product in a biological environment, has expanded the toolbox for bioconjugation. burleylabs.co.uk For instance, if an alkyne or azide (B81097) group were introduced onto the this compound scaffold, it could be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach it to a biomolecule containing the complementary functional group. nih.govconju-probe.com A variety of bifunctional linkers with different reactive ends are commercially available for this purpose. lumiprobe.com

The resulting bioconjugates can be used to study the distribution and target engagement of the parent molecule. For example, conjugating a fluorescent dye to this compound would create a fluorescent probe that could be used in cellular imaging studies. The attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, can improve the pharmacokinetic properties of a therapeutic agent. nih.govnih.gov

| Conjugation Strategy | Reactive Group on Compound | Reactive Group on Biomolecule | Linkage Formed |

| Amide Bond Formation | Carboxylic Acid (activated) | Amine | Amide |

| Click Chemistry | Alkyne | Azide | Triazole |

| Click Chemistry | Azide | Alkyne | Triazole |

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the structure of this compound can lead to derivatives with distinct biological activities. Chirality can be introduced at several positions, for example, by creating a stereocenter on the butanoic acid chain.

The stereoselective synthesis of such chiral derivatives can be achieved through several established methods. One approach is to use a chiral starting material. For instance, a chiral amino acid could be used to construct the butanoic acid side chain with a defined stereochemistry.

Alternatively, an asymmetric synthesis can be employed. This could involve the use of a chiral catalyst to control the stereochemical outcome of a key reaction step. For example, an asymmetric hydrogenation of a double bond introduced into the butanoic acid chain could generate a single enantiomer of the desired chiral derivative.

Another strategy is the use of a chiral auxiliary. A chiral molecule can be temporarily attached to the this compound precursor to direct the stereoselective formation of a new chiral center. Once the desired stereochemistry is established, the chiral auxiliary is removed.

Finally, if a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. The principles of stereoselective synthesis, which are well-established for other classes of compounds like sulfinates, can be readily applied to the synthesis of chiral derivatives of this compound. nih.gov

Structure Activity Relationship Sar Studies of 4 2 Methyl 1h Imidazol 1 Yl Butanoic Acid and Its Analogues

Role of the Butanoic Acid Chain in Molecular Recognition and Biological Interactions

The butanoic acid chain in 4-(2-methyl-1H-imidazol-1-yl)butanoic acid serves as a flexible linker connecting the imidazole (B134444) head to what is often a receptor-binding pharmacophore. The length, rigidity, and chemical nature of this chain are critical determinants of how the molecule orients itself within a binding site and interacts with its biological target.

In a study of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, which also feature a four-carbon linker, modifications to this chain had a significant impact on their affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.gov Specifically, introducing a double bond to create a more rigid trans-butenyl linker led to optimized D3 receptor binding affinity and selectivity over the D2 receptor. nih.gov This highlights that both the length and the conformational flexibility of the linker are crucial for precise molecular recognition.

While direct studies on the butanoic acid chain of this compound are not prevalent, research on other classes of compounds provides valuable insights. For example, in a series of sigma-2 receptor ligands, a butyl linker was found to be optimal for connecting a 1H-benzo[d]imidazol-2(3H)-one moiety to a substituted isoquinoline, resulting in a compound with high affinity and selectivity. nih.gov

The carboxylic acid group at the terminus of the butanoic acid chain is also a key feature, likely involved in forming ionic interactions or hydrogen bonds with receptor residues. Studies on 1H-imidazole-2-carboxylic acid derivatives as metallo-β-lactamase inhibitors have shown the importance of the carboxylic acid group for anchoring the molecule in the active site. nih.gov

The following table, based on a study of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, demonstrates the effect of linker modifications on receptor binding affinity.

Table 2: Impact of Linker Modification on Dopamine D3 Receptor Affinity

| Compound | Linker | Ki (hD3) (nM) | D2/D3 Selectivity Ratio |

|---|---|---|---|

| Lead Compound (1) | Butyl | 2.0 | 56 |

| Analogue (29) | trans-But-2-enyl | 0.7 | 133 |

Data from a study on dopamine D3 receptor antagonists, illustrating the importance of linker rigidity. nih.gov

Influence of Stereochemistry on Activity

Stereochemistry can play a pivotal role in the biological activity of a drug molecule. In cases where a chiral center is present, one enantiomer often exhibits significantly higher affinity for the target receptor than the other. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

While this compound itself does not have a chiral center, analogues of this compound could be designed to include one. For example, the introduction of a substituent on the butanoic acid chain could create a stereocenter.

A relevant example comes from studies on sigma-1 receptor ligands, where the (S)-enantiomer of a particular compound showed a much higher affinity for the receptor than the (R)-enantiomer. mdpi.com This demonstrates that the specific three-dimensional arrangement of atoms is critical for optimal binding.

In another study on novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, the stereochemistry of the molecule was a key factor in its interaction with the dopamine D3 receptor. nih.gov

The following table illustrates the impact of stereochemistry on the binding affinity of a sigma-1 receptor ligand.

Table 3: Stereospecific Binding to Sigma-1 Receptor

| Compound | Stereoisomer | Ki (nM) |

|---|---|---|

| L1 | (S) | 11 |

| L1 | (R) | Not reported to be as active |

Data from a study on sigma-1 receptor ligands, highlighting the difference in affinity between enantiomers. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds and to gain insight into the mechanism of action. researchgate.net

For a series of analogues of this compound, a QSAR study would typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods, like multiple linear regression (MLR), are then used to build a model that links these descriptors to the observed biological activity. nih.govresearchgate.net

Another study on quinazolinone derivatives also successfully used 3D-QSAR to guide the design of new antitumor agents. rsc.org These examples demonstrate the power of QSAR in rational drug design.

The following table presents the statistical parameters of a QSAR model developed for a series of benzimidazole (B57391) derivatives, illustrating the predictive power of such models.

Table 4: Statistical Validation of a QSAR Model for Benzimidazole Derivatives

| Model | r² |

|---|---|

| QSAR Model 1 | 0.9992 |

| QSAR Model 2 | 0.989 |

Data from a QSAR study on benzimidazole derivatives, showing the high correlation (r²) between predicted and observed activity. researchgate.net

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. tci-thaijo.org

For this compound and its analogues, a pharmacophore model could be developed based on a set of active compounds. This model would highlight the key interaction points necessary for binding to the target receptor. For example, the imidazole nitrogen could act as a hydrogen bond acceptor, the methyl group as a hydrophobic feature, and the carboxylic acid as a hydrogen bond donor or an ionic interaction point.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govacs.org This approach can significantly accelerate the lead discovery process.

Furthermore, the pharmacophore model can guide the optimization of existing leads. By understanding which features are essential for activity, chemists can make targeted modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. For instance, in a study on imidazole-based compounds, pharmacophore modeling revealed that substitution with a benzene (B151609) ring could introduce a hydrogen bond donor feature, which was beneficial for activity. tci-thaijo.org

A study on imidazole-1,2,3-triazole hybrids used a hybrid pharmacophore approach in their design, leading to the synthesis of compounds with potent anticancer activity. nih.gov

The following table describes a pharmacophore model developed for a series of selective inhibitors of PfHsp90, illustrating the key features identified.

Table 5: Features of a Pharmacophore Model for PfHsp90 Inhibitors

| Pharmacophore Feature | Number of Features |

|---|---|

| Hydrogen Bond Donor | 1 |

| Hydrophobic Groups | 2 |

| Aromatic Rings | 2 |

Data from a pharmacophore modeling study on PfHsp90 inhibitors. acs.org

Computational Chemistry and Molecular Modeling of 4 2 Methyl 1h Imidazol 1 Yl Butanoic Acid

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, this analysis focuses on the rotation around its single bonds, particularly within the butanoic acid chain. The molecule possesses several rotatable bonds, and the relative orientation of the 2-methyl-1H-imidazolyl group and the carboxylic acid terminus is crucial for its interaction with biological targets.

The energy landscape of this compound is a multi-dimensional surface that maps the potential energy for each possible conformation. By systematically rotating the bonds and calculating the corresponding energy, a series of low-energy, stable conformations, or conformers, can be identified. These conformers represent the most probable shapes the molecule will adopt in a given environment. The global minimum on this energy landscape corresponds to the most stable conformation. Understanding the energy barriers between different conformers is also critical, as it provides insight into the molecule's flexibility and its ability to adapt its shape to fit into a binding site.

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is instrumental in identifying potential protein targets for a ligand and predicting the binding mode and affinity. For this compound, docking studies would involve screening it against a library of known protein structures to identify those with which it is most likely to interact.

The process begins with the generation of a three-dimensional structure of the ligand, typically one of its low-energy conformers. This structure is then placed in the binding site of a target protein, and a scoring function is used to estimate the binding affinity. This process is repeated for a multitude of orientations and conformations of the ligand. High-ranking poses with favorable scores suggest a potential interaction. Based on the known biological roles of imidazole-containing compounds, a number of protein families could be considered as potential targets for docking studies.

Table 1: Illustrative Potential Protein Targets for Molecular Docking Studies of this compound

| Protein Target Family | Rationale for Selection | Potential Therapeutic Area |

| Histone Deacetylases (HDACs) | Imidazole (B134444) moieties are present in some known HDAC inhibitors. | Oncology, Neurology |

| Cyclooxygenases (COX-1/COX-2) | Some imidazole derivatives exhibit anti-inflammatory properties by targeting COX enzymes. | Anti-inflammatory |

| Farnesyltransferase (FTase) | The imidazole ring is a key component of farnesyltransferase inhibitors. | Oncology |

| Angiotensin II Receptor | Imidazole-containing compounds are known to act as angiotensin II receptor blockers. | Antihypertensive |

This table presents a hypothetical selection of protein targets for initial screening based on the chemical features of the compound and is for illustrative purposes only.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Following the identification of a potential protein target and a plausible binding mode through molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the movements of atoms and the surrounding solvent molecules.

An MD simulation of the this compound-protein complex would involve solving Newton's equations of motion for every atom in the system. The simulation would reveal the stability of the binding pose predicted by docking. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand atoms to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the pattern of hydrogen bonds and other non-covalent interactions over the course of the simulation. These simulations can confirm the initial docking predictions and provide a more detailed understanding of the key interactions driving the binding event.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its chemical properties. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The molecular electrostatic potential map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding the molecule's reactivity and its potential to interact with biological macromolecules.

Table 2: Illustrative DFT-Calculated Properties for a Molecule of the Class of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

These values are representative for a molecule of this type and are for illustrative purposes. Actual values would be obtained from specific DFT calculations.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the assessment of the pharmacokinetic and toxicological properties of a compound before its synthesis and experimental testing. unimelb.edu.au Various computational models, such as those available through the SwissADME and pkCSM web servers, can be used to predict the ADMET profile of this compound. nih.govsemanticscholar.org These predictions are based on the molecule's structure and physicochemical properties.

These predictive models can estimate a wide range of properties, including gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are key for metabolism), and potential toxicities. kims-imio.com This information helps in identifying potential liabilities of the compound and guides its optimization to improve its drug-like properties.

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Prediction Tool |

| Absorption | ||

| Gastrointestinal (GI) absorption | High | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | No | SwissADME |

| P-glycoprotein (P-gp) Substrate | No | SwissADME |

| Distribution | ||

| Volume of Distribution (VDss) | -0.152 log(L/kg) | pkCSM |

| Fraction Unbound in Plasma | 0.386 | pkCSM |

| Metabolism | ||

| CYP1A2 Inhibitor | No | SwissADME |

| CYP2C19 Inhibitor | No | SwissADME |

| CYP2C9 Inhibitor | No | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | No | SwissADME |

| Excretion | ||

| Total Clearance | 0.491 log(ml/min/kg) | pkCSM |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| Skin Sensitisation | No | pkCSM |

The data in this table is generated from publicly available prediction tools (SwissADME, pkCSM) and is for informational purposes. Experimental validation is required to confirm these predictions.

Biological and Biomedical Research Applications Excluding Dosage/administration

Antimicrobial Research

Currently, there is no publicly available scientific literature detailing specific antimicrobial research conducted on 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. While the broader class of imidazole (B134444) derivatives has been investigated for antibacterial and antifungal properties, studies focusing on this particular compound have not been identified.

Antiviral Research

Specific antiviral research focused on this compound has not been reported in the available scientific literature. Research into the antiviral potential of various imidazole-containing compounds is ongoing, but data for this specific molecule is not available.

Anticancer Research and Cytotoxicity Studies

There is no direct evidence in the scientific literature of anticancer or cytotoxicity studies performed on this compound as a standalone agent. However, a related platinum (II) complex incorporating a derivative, (1-methyl-1H-imidazol-2-yl)-methanamine, has demonstrated cytotoxic effects against human carcinoma cell lines. This study did not investigate this compound itself.

Enzyme Inhibition and Modulation Studies

No specific research detailing the effects of this compound on enzyme inhibition or modulation has been found in the public domain.

Receptor Binding and Agonist/Antagonist Activity

There is no available research data on the receptor binding profile or the agonist/antagonist activity of this compound. Studies on other imidazole-based compounds have shown activity at various receptors, such as the histamine (B1213489) H3 receptor, but this specific compound has not been the subject of such investigations.

Investigations in Metabolic Pathways (e.g., Fatty Acid Metabolism, Galactose Metabolism)

This compound has been identified as a metabolite of Imidafenacin. However, beyond its role as a metabolite, there are no available studies investigating its specific effects on metabolic pathways such as fatty acid or galactose metabolism.

Radiopharmaceutical Applications and Imaging Agents

There is no information available in the scientific literature regarding the investigation or use of this compound in radiopharmaceutical applications or as an imaging agent.

Research on "this compound" in Key Biomedical Areas Remains Undisclosed

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available research detailing the specific biological and biomedical applications of the chemical compound This compound in the areas of neurodegenerative disease, anti-inflammatory research, and antihyperglycemic research.

While the broader class of imidazole-containing compounds has been the subject of extensive scientific investigation for a variety of therapeutic applications, specific studies on the efficacy or mechanisms of action of this compound in these particular fields have not been reported in the accessible scientific domain.

General research into imidazole derivatives has shown promise in several therapeutic areas. For instance, some imidazole-containing molecules have been investigated for their potential to act as anti-inflammatory agents by inhibiting enzymes such as cyclooxygenase or thromboxane (B8750289) synthetase. Similarly, various imidazole scaffolds are being explored for neuroprotective properties in the context of diseases like Alzheimer's and Parkinson's. Furthermore, the G-protein coupled receptor GPR119, a target for diabetes and obesity treatment, has been the focus of research involving imidazole-based modulators.

However, it is crucial to note that these findings relate to a diverse range of structurally distinct imidazole derivatives. The specific biological activities of a compound are highly dependent on its exact chemical structure, including the nature and position of its functional groups. Therefore, the general therapeutic potential of the imidazole class cannot be directly extrapolated to the specific compound, this compound.

Searches for this compound have yielded information regarding its synthesis and chemical properties, but no detailed in vitro or in vivo studies corresponding to the requested biomedical applications were found. Patent literature also did not reveal specific data on its use in neurodegenerative, anti-inflammatory, or antihyperglycemic contexts.

Pharmacological and Mechanistic Investigations Excluding Dosage/administration

In Vitro Pharmacological Profiling

No data available.

In Vivo Pharmacological Studies (Biodistribution, Target Engagement)

No data available.

Investigation of Molecular Mechanisms of Action

No data available.

Cellular Uptake and Efflux Mechanisms

No data available.

Metabolic Stability and Biotransformation

No data available.

Future Directions and Research Perspectives

Development of Novel Analogues with Enhanced Specificity and Potency

A crucial avenue for future research lies in the design and synthesis of novel analogues of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. The goal of such endeavors would be to enhance the compound's specificity towards biological targets and increase its potency. The imidazole (B134444) ring, with its unique electronic and structural characteristics, serves as an excellent scaffold for chemical modification. dovepress.com Researchers can explore substitutions at various positions on both the imidazole ring and the butanoic acid side chain. For instance, the synthesis of metabolites of a related compound, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, has been documented, providing a basis for understanding how structural modifications can occur in a biological system. nih.gov By creating a library of analogues, scientists can systematically investigate structure-activity relationships (SAR) to identify derivatives with improved therapeutic profiles.

Exploration of New Therapeutic Targets

The imidazole nucleus is a common feature in a wide array of bioactive compounds, demonstrating its ability to interact with numerous biological targets. researchgate.netnih.govnih.govnih.gov Imidazole-based drugs have been developed as anticancer, antifungal, antiviral, and anti-inflammatory agents. researchgate.netnih.govdovepress.com Future research on this compound and its derivatives should, therefore, include broad screening programs to identify novel therapeutic targets. Given the established activities of the imidazole scaffold, potential areas of investigation could include its role in modulating enzymes, receptors, and signaling pathways implicated in various diseases. The structural features of the imidazole ring, such as its ability to form hydrogen bonds and coordinate with metal ions, make it a versatile pharmacophore for interacting with a diverse range of biological macromolecules. nih.gov

Application in Chemical Biology Tools and Probes

The development of chemical biology tools and probes is essential for dissecting complex biological processes. The imidazole scaffold, due to its versatile chemical properties, is a promising candidate for the design of such tools. Future research could focus on modifying this compound to create molecular probes. These probes could be designed to selectively bind to specific proteins or other biomolecules, allowing for their visualization and functional characterization within a cellular context. For example, by attaching a fluorescent tag or a reactive group to the molecule, it could be used to label and identify its binding partners, thereby elucidating its mechanism of action and identifying new therapeutic targets.

Advanced Synthetic Methodologies

The advancement of synthetic organic chemistry provides new opportunities for the efficient and diverse synthesis of imidazole derivatives. rsc.orgrsc.org Recent years have seen the development of novel, regiocontrolled methods for the synthesis of substituted imidazoles. rsc.orgrsc.org Future research in this area could focus on applying these advanced methodologies to the synthesis of this compound and its analogues. This could involve the use of metal-catalyzed cross-coupling reactions, multi-component reactions, and other innovative synthetic strategies to create a wide range of derivatives with diverse functional groups. rsc.orgrsc.org The ability to efficiently synthesize a library of compounds is critical for comprehensive structure-activity relationship studies and the identification of lead candidates for drug development.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be employed to accelerate the identification and optimization of new drug candidates. In the context of this compound, AI and ML could be utilized in several ways. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structure. Machine learning algorithms can also be used to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific therapeutic target. Furthermore, AI can aid in the design of new molecules with desired physicochemical and pharmacokinetic properties, thereby streamlining the drug discovery process.

Physicochemical Properties of this compound hydrochloride

| Property | Value | Source |

| Molecular Formula | C8H12N2O2・HCl | rsc.org |

| Molecular Weight | 204.65 g/mol | rsc.org |

Q & A

Q. Advanced Research Focus

- Crystallization : Optimize solvent systems (e.g., methanol/water mixtures, ) to grow single crystals suitable for diffraction.

- Data Collection : Use a Bruker SMART CCD diffractometer (as in ) for high-resolution data.

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement. Tools like ORTEP-3 () can visualize thermal ellipsoids and validate bond lengths/angles .

How can researchers design experiments to probe biological interactions of this compound?

Q. Advanced Research Focus

- Docking Studies : Use crystal structure data (e.g., CCDC 1038591 in ) to model interactions with enzymes or receptors.

- Comparative Analysis : Compare with structurally related bioactive compounds, such as synthetic auxins like MCPB (), to hypothesize herbicidal or signaling roles.

- In Vitro Assays : Test inhibition of imidazole-glycerol-phosphate dehydratase (a common target for imidazole derivatives) using enzymatic assays .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- PPE Requirements : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact ().

- Waste Management : Segregate acidic waste and consult professional disposal services to prevent environmental contamination.

- Storage : Store in airtight containers at 2–8°C to prevent degradation (analogous to protocols in ) .

How can researchers optimize reaction yields for large-scale synthesis?

Q. Advanced Research Focus

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency (e.g., ).

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps ().

What computational tools are suitable for predicting the physicochemical properties of this compound?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Use Gaussian or GROMACS to predict solubility and pKa (critical for bioavailability).

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity (as in ).

- PubChem Data : Cross-reference computed properties (e.g., logP, solubility) with experimental values .

How can structural analogs inform the design of derivatives with enhanced activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.